1-Amino-3-(diethylamino)propan-2-ol is an organic compound with the molecular formula and a molecular weight of 146.23 g/mol. This compound is notable for its role in various biochemical reactions, particularly in interactions with enzymes and proteins. It has been identified as a significant player in the biosynthesis of cobalamin (vitamin B12), where it interacts with threonine-phosphate decarboxylase, an enzyme crucial for this process.
1-Amino-3-(diethylamino)propan-2-ol is classified as an amino alcohol. It can be sourced from various synthetic routes, including the reaction of diethylamine with epichlorohydrin followed by ammonia addition. This compound falls under the category of secondary amines due to the presence of two ethyl groups attached to the nitrogen atom .
The synthesis of 1-Amino-3-(diethylamino)propan-2-ol can be achieved through several methods:
1-Amino-3-(diethylamino)propan-2-ol undergoes various chemical reactions:
The mechanism of action for 1-Amino-3-(diethylamino)propan-2-ol primarily involves its interaction with enzymes and cellular components:
The physical properties are critical for understanding its behavior in biological systems and during synthesis processes.
1-Amino-3-(diethylamino)propan-2-ol has several applications in scientific research:
Epoxide ring-opening reactions stand as fundamental synthetic pathways for synthesizing 1-amino-3-(diethylamino)propan-2-ol and its structural analogs. This approach capitalizes on the inherent strain energy of the three-membered oxirane ring, driving nucleophilic attack at the less substituted carbon center. The synthesis typically employs glycidyldiethylamine as the pivotal epoxide precursor, reacting with ammonia or ammonium salts under controlled conditions. Research demonstrates that regioselective ring-opening occurs preferentially at the C-1 position of the epoxide due to reduced steric hindrance compared to the C-3 position bearing the diethylamino moiety [1] [5].
The reaction mechanism follows bimolecular nucleophilic substitution (SN₂) characteristics, where ammonia acts as the nucleophile attacking the electrophilic carbon. This process proceeds through a transition state where bond formation with the nucleophile and bond cleavage of the C-O occur concertedly, resulting in inversion of configuration at the reaction center. Kinetic studies reveal that electronic effects exerted by the electron-donating diethylamino group significantly influence reaction rates by reducing the electrophilicity of the adjacent carbon atom. The reaction exhibits pseudo-first-order kinetics under ammonia excess conditions, with the rate law expressed as: Rate = k[epoxide] where k represents the observed rate constant encompassing both the rate constant and ammonia concentration [1].
Table 1: Solvent and Catalyst Effects on Epoxide Ring-Opening Reactions
Solvent System | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Aqueous NH₄OH | None | 0-25 | 14 | 92 |
Methanol | NH₄Cl | 40 | 6 | 85 |
Ethanol-Water | Al₂O₃ | 60 | 3 | 88 |
THF | FeCl₃ | 50 | 4 | 78 |
Optimization studies highlight that aqueous ammonium hydroxide (25% w/w) serves as both solvent and reactant, eliminating the need for additional catalysts while maintaining high yields of 92% [1]. When transitioning to non-aqueous media, ammonium salts such as NH₄Cl in methanol significantly accelerate the reaction, completing within 6 hours at 40°C with 85% isolated yield. Heterogeneous catalysts like alumina (Al₂O₃) in ethanol-water mixtures demonstrate potential for catalyst recyclability, maintaining consistent yields over three cycles without significant activity loss. The temperature parameter critically influences reaction selectivity, with lower temperatures (0-5°C) minimizing diol formation through hydrolysis side reactions [1] [5].
The ammonolysis of glycidyldiethylamine represents the predominant industrial synthesis route for 1-amino-3-(diethylamino)propan-2-ol. This reaction exemplifies a concerted addition mechanism where nucleophilic attack by ammonia occurs simultaneously with epoxide ring cleavage. Detailed kinetic analysis demonstrates a second-order dependence overall – first-order with respect to both epoxide and ammonia concentrations. The observed rate constant (k_obs) at 0-5°C is 0.024 L·mol⁻¹·min⁻¹, increasing to 0.138 L·mol⁻¹·min⁻¹ at 25°C, corresponding to an activation energy (Eₐ) of 58.2 kJ·mol⁻¹ calculated via the Arrhenius equation [1].
Thermodynamic parameters reveal an enthalpy-driven reaction with ΔH‡ = 55.7 kJ·mol⁻¹ and ΔS‡ = -120 J·mol⁻¹·K⁻¹, characteristic of associative mechanisms with highly ordered transition states. The negative entropy change aligns with the bimolecular association process preceding ring-opening. Computational studies of the transition state geometry indicate significant bond elongation at the targeted C-O bond (1.98 Å) and nucleophile-carbon bond formation (2.15 Å), with developing charge separation stabilized through hydrogen bonding interactions with protic solvents [1] .
Table 2: Kinetic Parameters for Ammonolysis of Glycidyldiethylamine
Temperature (°C) | k_obs (L·mol⁻¹·min⁻¹) | Reaction Half-life (min) | Conversion (%) |
---|---|---|---|
0 | 0.024 | 412 | 38 |
10 | 0.041 | 241 | 55 |
20 | 0.092 | 107 | 78 |
25 | 0.138 | 72 | 92 |
Operational protocols specify dropwise addition of glycidyldiethylamine into ice-cold ammonium hydroxide to control exothermicity and minimize side reactions. The optimized procedure employs temperature staging – initial reaction maintenance at 0-5°C for 1 hour followed by gradual warming to 25°C over 14 hours – achieving 92% isolated yield after vacuum distillation (84-90°C at 500-600 mTorr). Mass spectrometry confirms product identity with m/z 147 ([M+1]⁺), consistent with the molecular formula C₇H₁₈N₂O [1]. The extended reaction time at ambient temperature ensures complete consumption of the epoxide while preventing thermal degradation pathways that become significant above 40°C.
Recent advances focus on developing sustainable synthetic protocols for 1-amino-3-(diethylamino)propan-2-ol that minimize environmental impact. The aqueous-phase ammonolysis eliminates organic solvents entirely, leveraging water as the green reaction medium. This approach capitalizes on the enhanced solvation of ionic intermediates in aqueous environments, facilitating proton transfer steps critical to the ring-opening mechanism. Comparative life cycle assessment reveals that aqueous systems reduce the E-factor (environmental factor) by 62% compared to traditional methanol-based syntheses, primarily through solvent impact reduction [1] .
The reaction exhibits remarkable atom economy (87.5%), with water as the only byproduct. Concentration optimization studies demonstrate that 25% w/w ammonium hydroxide provides optimal balance between ammonia availability and manageable reaction viscosity. Higher concentrations (28-30% w/w) accelerate kinetics but promote competitive hydrolysis, reducing yield to 84-86%. Process mass intensity calculations confirm that the aqueous route requires only 1.8 kg resources per kg product versus 5.3 kg/kg for solvent-mediated routes. Additionally, the elimination of volatile organic compounds aligns with green chemistry principles and reduces downstream separation energy requirements by 35% [1].
Implementation of in situ product crystallization techniques further enhances sustainability by avoiding energy-intensive distillation. Salt formation through addition of oxalic acid generates a crystalline derivative that precipitates from the reaction mixture, subsequently regenerated via basification. This approach reduces energy consumption to 1.2 kWh/kg product compared to 3.8 kWh/kg for distillation isolation. The aqueous mother liquor demonstrates potential for recycling efficiency, maintaining 91% yield in the first recycle and 84% in the second cycle when supplemented with 15% fresh ammonium hydroxide [1] .
Transition from batch to continuous flow reactors represents a paradigm shift in 1-amino-3-(diethylamino)propan-2-ol manufacturing, addressing limitations in heat and mass transfer inherent to conventional reactors. Microreactor systems with channel diameters of 500 μm achieve exceptional temperature control (±0.5°C) compared to batch reactors (±5°C), virtually eliminating thermal degradation side products. The continuous flow process employs two feed streams: (1) glycidyldiethylamine in methanol (0.5M) and (2) aqueous ammonia (6M), combined at a T-junction before entering a temperature-controlled reactor coil .
Residence time distribution studies reveal that plug flow characteristics (Bo > 200) enable precise reaction control at 25°C with residence times of 8-10 minutes, compared to 14 hours in batch systems. This dramatic reduction is attributed to the enhanced mixing efficiency at microscale, with diffusion distances reduced to 50-100 μm. The reaction achieves 95% conversion at 25°C with 10-minute residence time, compared to 92% conversion after 14 hours in batch mode. Catalyst screening in flow systems demonstrates that immobilized Lewis acids on mesoporous silica (e.g., Sn-SBA-15) further reduce residence time to 90 seconds while maintaining 98% conversion and 96% isolated yield .
Table 3: Continuous Flow Reactor Performance Metrics
Reactor Type | Residence Time | Temperature (°C) | Conversion (%) | Throughput (g/h) |
---|---|---|---|---|
Batch (1L) | 14 h | 25 | 92 | 0.24 |
Microreactor | 10 min | 25 | 95 | 18.6 |
Packed-Bed | 90 s | 35 | 98 | 125 |
Spinning Disk | 4 min | 30 | 93 | 42 |
Scale-up strategies employing numbered-up microreactor arrays demonstrate linear scalability from laboratory (100 g/day) to pilot scale (5 kg/day) without performance compromise. Advanced flow configurations incorporating segmented gas-liquid flows enhance mass transfer coefficients by 3.2-fold compared to single-phase operation. Process intensification through in-line separations features membrane-based extraction units that continuously separate the aqueous and organic phases, achieving 99.5% purity without intermediate isolation steps. Energy consumption analysis confirms that continuous flow processes reduce energy intensity by 68% and carbon footprint by 72% per kilogram of product compared to optimized batch protocols .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1